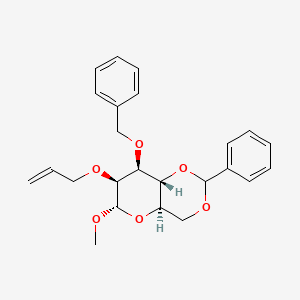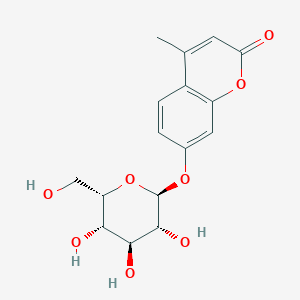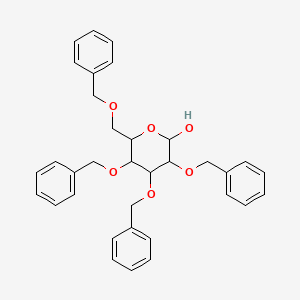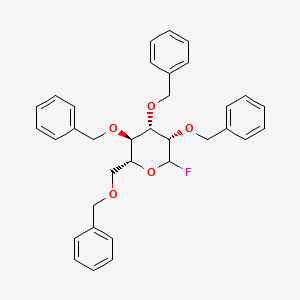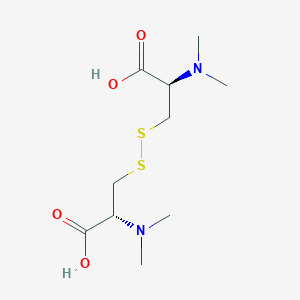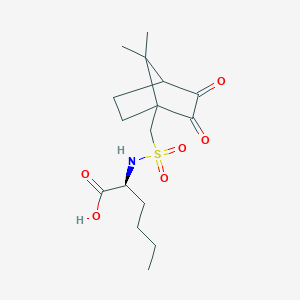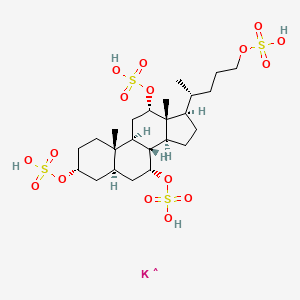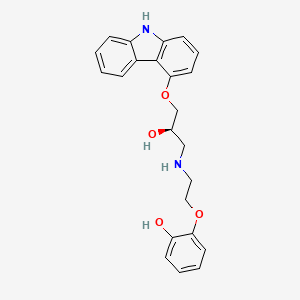
(R)-(+)-o-Desmethylcarvedilol
Übersicht
Beschreibung
(R)-(+)-o-Desmethylcarvedilol is a metabolite derived from the oxidation of Carvedilol, a medication used for treating high blood pressure and heart failure. Its synthesis and properties have been a subject of research due to its pharmacological activities.
Synthesis Analysis
The synthesis of (R)-(+)-o-Desmethylcarvedilol involves the oxidation of Carvedilol. Fujimaki (1994) reported that the incubation of Carvedilol with rat liver microsomes led to the formation of several metabolites, including O-desmethylcarvedilol (Fujimaki, 1994). Additionally, Eisenberg et al. (1989) developed a high-performance liquid chromatographic method for determining the enantiomers of Carvedilol and its O-desmethyl metabolite in human plasma (Eisenberg, Patterson, & Kahn, 1989).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques like NMR and FTIR. However, specific studies focusing on the molecular structure of (R)-(+)-o-Desmethylcarvedilol were not identified in the available literature.
Chemical Reactions and Properties
(R)-(+)-o-Desmethylcarvedilol undergoes various chemical reactions, primarily involving oxidation processes. Fujimaki (1994) indicated stereoselective oxidation in the liver, leading to the formation of this compound (Fujimaki, 1994). Oldham and Clarke (1997) identified various cytochrome P450 enzymes involved in its metabolism (Oldham & Clarke, 1997).
Physical Properties Analysis
The physical properties of (R)-(+)-o-Desmethylcarvedilol, such as solubility, melting point, and molecular weight, are essential for understanding its behavior in biological systems. However, specific studies detailing these properties were not found in the available literature.
Chemical Properties Analysis
The chemical properties, like reactivity and stability, are crucial for understanding the pharmacodynamics of (R)-(+)-o-Desmethylcarvedilol. The stereoselective oxidation and the involvement of various cytochrome P450 enzymes, as reported by Fujimaki (1994) and Oldham and Clarke (1997), provide insights into its chemical behavior (Fujimaki, 1994); (Oldham & Clarke, 1997).
Wissenschaftliche Forschungsanwendungen
Metabolism of Carvedilol Enantiomers : A study by Fujimaki (1994) investigated the oxidation of R(+)- and S(-)-carvedilol by rat liver microsomes. This research found that these enantiomers form several oxidative metabolites, including O-desmethylcarvedilol (DesC). The study indicated stereoselective oxidation and identified the cytochrome P450 isozymes involved in this process, which is crucial for understanding the metabolism and pharmacokinetics of carvedilol and its derivatives (Fujimaki, 1994).
Clinical Pharmacokinetics and Pharmacodynamics : Morgan (1994) discussed the pharmacokinetics and pharmacodynamics of Carvedilol, noting that the R-(+)-enantiomer contributes to α1-receptor blocking activity. This study provided insights into how the drug and its metabolites, including O-desmethylcarvedilol, are processed in the body and their therapeutic effects (Morgan, 1994).
ADMET Evaluation : Dong et al. (2018) developed ADMETlab, a platform for systematic ADMET (absorption, distribution, metabolism, excretion, and toxicity) evaluation of chemicals. This tool can be used to assess the ADMET properties of various compounds, including O-desmethylcarvedilol, thereby facilitating drug discovery and development (Dong et al., 2018).
Analytical Method Development : Magiera et al. (2016) developed a method for analyzing β-blockers and their metabolites, including O-desmethylcarvedilol, in human urine. This method is crucial for monitoring drug metabolism and assessing pharmacological effects (Magiera et al., 2016).
Population Pharmacokinetics in Diabetes Patients : Nardotto et al. (2017) studied the pharmacokinetics of carvedilol enantiomers in healthy subjects and type-2 diabetes patients. This research is significant for understanding the effects of diabetes on the metabolism of carvedilol and its metabolites, including O-desmethylcarvedilol (Nardotto et al., 2017).
Method for Determination in Plasma : Eisenberg et al. (1989) described a high-performance liquid chromatographic method for determining the enantiomers of carvedilol and O-desmethylcarvedilol in human plasma. Such methods are essential for pharmacokinetic and pharmacodynamic studies (Eisenberg et al., 1989).
Eigenschaften
IUPAC Name |
2-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUKPPPYYOKVQJ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@@H](CNCCOC4=CC=CC=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143840 | |
| Record name | Phenol, 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-o-Desmethylcarvedilol | |
CAS RN |
123372-14-5 | |
| Record name | Phenol, 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123372-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Desmethylcarvedilol, (R)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123372145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYLCARVEDILOL, (R)-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEO2YZM5BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




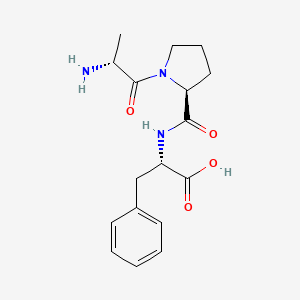
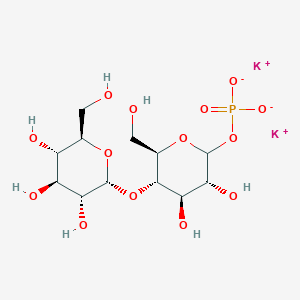
![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)
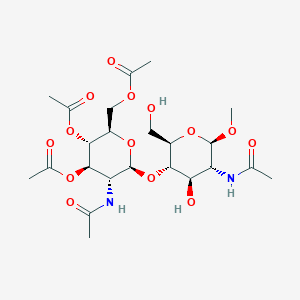
![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)
